Benzo[c]cinnoline N-oxide
Overview
Description
Benzo[c]cinnoline N-oxide is a chemical compound with the linear formula C12H8N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of Benzo[c]cinnoline N-oxide has been described in the literature . The compound was prepared, purified by using column chromatography, and crystallized from methanol . Another method involves the use of phthalhydrazide as an N N source to undergo tandem dual-C–N coupling/deprotection/oxidation with not only cyclic/linear diaryliodoniums but also rarely explored diarylbromoniums, giving benzo[c]cinnolines .Molecular Structure Analysis
The molecular structure of Benzo[c]cinnoline N-oxide is derived from its linear formula C12H8N2O . More detailed structural analysis can be obtained through techniques such as UV, IR, 1H-NMR, and molecular weight determination .Chemical Reactions Analysis
The electrochemical behavior of Benzo[c]cinnoline N-oxide has been studied . Two discrete 2 and 4 electron reduction waves in acidic media but only one wave in basic media were observed in an ethanol–BR buffer system . The number of electrons transferred and the diffusion coefficient were determined by using various voltammetric techniques .Physical And Chemical Properties Analysis
Benzo[c]cinnoline N-oxide has a molecular weight of 196.21 . More detailed physical and chemical properties can be determined through further experimental analysis.Scientific Research Applications
Electrochemical Analysis
Scientific Field: Analytical Chemistry
Methods of Application or Experimental Procedures: The electrochemical behavior of Benzo[c]cinnoline N-oxide was studied using various voltammetric techniques, such as sampled current polarography, cyclic voltammetry, chronoamperometry, chronocoulometry, and constant potential coulometry . The molecule’s adsorption on the surface of the mercury drop was analyzed, and this phenomenon was exploited to calculate the diffusion coefficient of Benzo[c]cinnoline N-oxide .
Results or Outcomes: The number of electrons transferred and the diffusion coefficient were determined using the aforementioned voltammetric techniques . A mechanism for the electrode reaction was proposed based on these findings .
Synthesis of Benzo[c]cinnolines and Azoarenes
Scientific Field: Organic Chemistry
Methods of Application or Experimental Procedures: The synthesis involves a dual C–N coupling of phthalhydrazide and trivalent halogen reagents . 3,3′,4,4′-Tetraphenyl-1,1′-biisoquinoline serves as a privileged ligand for Cu-catalyzed C–N coupling for the first time . This method features base-mediated auto-deprotection of phthaloyl after Cu-catalyzed N, N ′-diarylation in one pot, without extra steps for deprotection .
Results or Outcomes: The process yields benzo[c]cinnolines (up to 99% yields) and azoarenes (mostly >90% yields) with broad scope .
Therapeutic Potential
Scientific Field: Medicinal Chemistry
Methods of Application or Experimental Procedures: The therapeutic potential of cinnoline compounds is evaluated through various in vitro and in vivo studies .
Results or Outcomes: The studies have shown promising results, indicating the potential of cinnoline compounds in various therapeutic applications .
Formation of 1,10-Disubstituted Benzo[c]cinnolines
Scientific Field: Organic Chemistry
Methods of Application or Experimental Procedures: The formation of 1,10-Disubstituted Benzo[c]cinnolines involves the aerial oxidation of a mixture of isomeric benzo[c]cinnoline N-oxides .
Results or Outcomes: The process yields a 2:3 mixture of isomeric benzo[c]cinnoline N-oxides .
Safety And Hazards
properties
IUPAC Name |
5-oxidobenzo[c]cinnolin-5-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13-14/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIBBBQSFGWTPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[N+](=N2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[c]cinnoline N-oxide | |
CAS RN |
6141-98-6 | |
Record name | Benzo[c]cinnoline, 5-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6141-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[c]cinnoline N-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152131 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo[c]cinnoline N-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79582 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo[c]cinnoline 5-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.577 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZOCINNOLINE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9A8N30PPG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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